![molecular formula C15H15BrFNO B2418162 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1232782-92-1](/img/structure/B2418162.png)

4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

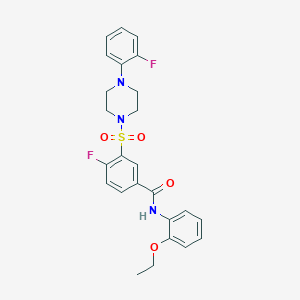

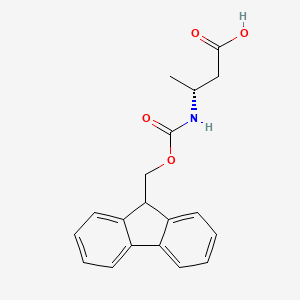

The synthesis of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves the reaction of 4-bromo-2-hydroxyacetophenone and N-(4-fluorobenzyl)-N-methyl-2-(prop-2-en-1-yl)aniline. This process is usually carried out through a one-pot reaction in the presence of acetic acid and catalytic hydrochloric acid.Molecular Structure Analysis

The compound has a molecular weight of 324.19 g/mol, and its molecular formula is C15H15BrFNO . Its chemical structure includes two benzene rings, a bromide, and a phenol group.Chemical Reactions Analysis

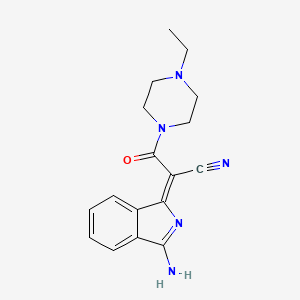

The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations . In the present work, to understand the theoretical information of the compound from quantum mechanical calculation, the 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol compound has been synthesized .Physical And Chemical Properties Analysis

4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is slightly soluble in water and has a melting point of 137°C. It has a pale yellow color.Scientific Research Applications

- Antibacterial Properties : Researchers have explored the antibacterial potential of this compound. It may inhibit bacterial growth and serve as a lead compound for novel antibiotics .

- Aryl Bromide Reagent : 4-Bromophenol, a precursor to our compound, is commonly used in cross-coupling reactions. Researchers employ it to synthesize various compounds for medicinal and material science applications .

- Indole Derivatives : The compound’s indole moiety is of interest. Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Understanding the role of indole derivatives in plant growth and development is an active area of research .

Medicinal Chemistry and Drug Development

Organic Synthesis and Cross-Coupling Reactions

Plant Hormone Research

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWCKCYVZRRLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2418083.png)

![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)

![3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2418091.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)

![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)